molecular formula C24H28N4O4 B11672327 N'-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide

N'-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide

Cat. No.: B11672327
M. Wt: 436.5 g/mol
InChI Key: PXBGFHIYPYQMAX-UHFFFAOYSA-N
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Description

N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes an indole core, an azepane ring, and a dimethoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with azepane and subsequently coupled with 3,4-dimethoxybenzohydrazide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3E)-1-(piperidin-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide
  • N’-[(3E)-1-(morpholin-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide

Uniqueness

N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide stands out due to its azepane ring, which imparts unique steric and electronic properties. This structural feature enhances its binding affinity to specific molecular targets, making it a more potent inhibitor compared to its analogs .

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

N-[1-(azepan-1-ylmethyl)-2-hydroxyindol-3-yl]imino-3,4-dimethoxybenzamide

InChI

InChI=1S/C24H28N4O4/c1-31-20-12-11-17(15-21(20)32-2)23(29)26-25-22-18-9-5-6-10-19(18)28(24(22)30)16-27-13-7-3-4-8-14-27/h5-6,9-12,15,30H,3-4,7-8,13-14,16H2,1-2H3

InChI Key

PXBGFHIYPYQMAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCCCCC4)O)OC

Origin of Product

United States

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